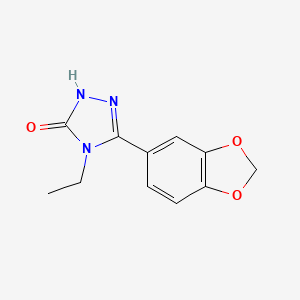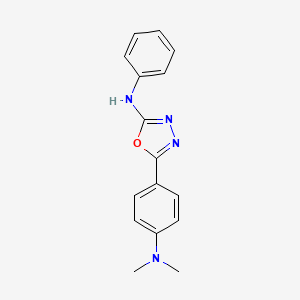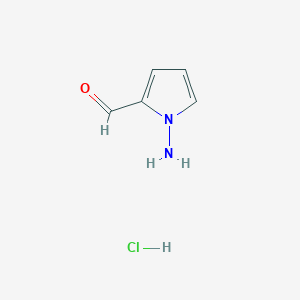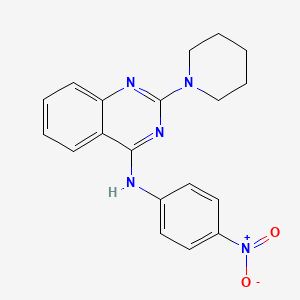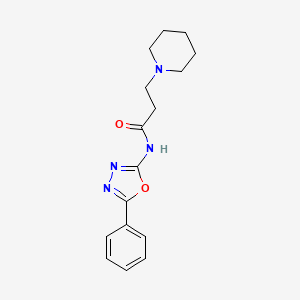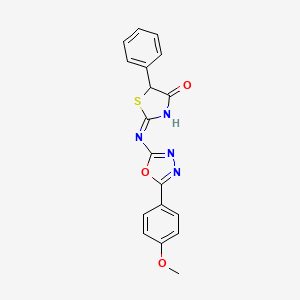![molecular formula C17H11ClN2O3 B12909211 (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one](/img/structure/B12909211.png)
(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzo[d][1,3]dioxole ring.
Synthesis of the Chloroquinazolinone Core: This step involves the reaction of anthranilic acid with phosgene to form 6-chloroquinazolin-4(3H)-one.
Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the chloroquinazolinone core through a vinyl linkage, typically using a palladium-catalyzed Heck reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The chloro group in the quinazolinone core can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
科学研究应用
(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-(2-phenylethyl)quinazolin-4(3H)-one and 6-chloro-2-(2-phenylethyl)quinazolin-4(3H)-one share structural similarities with (E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one.
Benzo[d][1,3]dioxole Derivatives: Compounds like 2-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-6-chloroquinazolin-4(3H)-one also exhibit similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of the benzo[d][1,3]dioxole moiety and the chloroquinazolinone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H11ClN2O3 |
|---|---|
分子量 |
326.7 g/mol |
IUPAC 名称 |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-6-chloro-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H11ClN2O3/c18-11-3-4-13-12(8-11)17(21)20-16(19-13)6-2-10-1-5-14-15(7-10)23-9-22-14/h1-8H,9H2,(H,19,20,21)/b6-2+ |
InChI 键 |
GAYXINZMPWOXER-QHHAFSJGSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=C(C=C(C=C4)Cl)C(=O)N3 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=C(C=C(C=C4)Cl)C(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



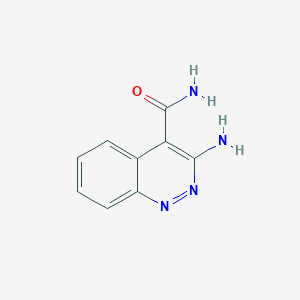
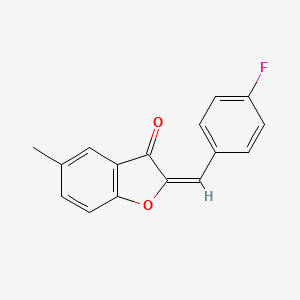
![Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate](/img/structure/B12909141.png)
![N-{[Hydroxy(oxo)phosphaniumyl]methyl}glycine](/img/structure/B12909142.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-ethoxy-3-cyclobutene-1,2-dione](/img/structure/B12909154.png)
![tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate](/img/structure/B12909158.png)
